molecular formula C11H11NO2S B12840579 Methyl (S)-3-phenyl-2-thiocyanatopropanoate

Methyl (S)-3-phenyl-2-thiocyanatopropanoate

Cat. No.: B12840579
M. Wt: 221.28 g/mol
InChI Key: LIZYKUWCTWWSBG-JTQLQIEISA-N
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Description

Methyl (S)-3-phenyl-2-thiocyanatopropanoate is an organic compound that belongs to the class of esters It features a thiocyanate group attached to a propanoate backbone, with a phenyl group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-phenyl-2-thiocyanatopropanoate typically involves the esterification of (S)-3-phenyl-2-thiocyanatopropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

(S)-3-phenyl-2-thiocyanatopropanoic acid+methanolH2SO4Methyl (S)-3-phenyl-2-thiocyanatopropanoate+water\text{(S)-3-phenyl-2-thiocyanatopropanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} (S)-3-phenyl-2-thiocyanatopropanoic acid+methanolH2​SO4​​Methyl (S)-3-phenyl-2-thiocyanatopropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-phenyl-2-thiocyanatopropanoate undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like ammonia (NH₃) or ethanol (C₂H₅OH) under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Methyl (S)-3-phenyl-2-thiocyanatopropanol.

    Substitution: Various substituted thiocyanate derivatives.

Scientific Research Applications

Methyl (S)-3-phenyl-2-thiocyanatopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its thiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-3-phenyl-2-thiocyanatopropanoate involves its interaction with specific molecular targets. The thiocyanate group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-3-phenyl-2-cyanopropanoate: Similar structure but with a cyanide group instead of a thiocyanate group.

    Methyl (S)-3-phenyl-2-hydroxypropanoate: Contains a hydroxyl group instead of a thiocyanate group.

    Methyl (S)-3-phenyl-2-aminopropanoate: Features an amino group instead of a thiocyanate group.

Uniqueness

Methyl (S)-3-phenyl-2-thiocyanatopropanoate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

methyl (2S)-3-phenyl-2-thiocyanatopropanoate

InChI

InChI=1S/C11H11NO2S/c1-14-11(13)10(15-8-12)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1

InChI Key

LIZYKUWCTWWSBG-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)SC#N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)SC#N

Origin of Product

United States

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